molecular formula C15H21FN2O3 B6619127 tert-butyl 4-[(6-fluoropyridin-3-yl)oxy]piperidine-1-carboxylate CAS No. 1803604-37-6

tert-butyl 4-[(6-fluoropyridin-3-yl)oxy]piperidine-1-carboxylate

Cat. No.: B6619127
CAS No.: 1803604-37-6
M. Wt: 296.34 g/mol
InChI Key: SJYIHSSBWBMMFK-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(6-fluoropyridin-3-yl)oxy]piperidine-1-carboxylate: . This compound features a piperidine ring, a fluoropyridine moiety, and a tert-butyl ester group, making it a versatile intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 6-fluoropyridin-3-ol and piperidine-1-carboxylic acid tert-butyl ester.

  • Reaction Conditions: The reaction involves nucleophilic substitution where the hydroxyl group of 6-fluoropyridin-3-ol attacks the carbonyl carbon of piperidine-1-carboxylic acid tert-butyl ester under basic conditions.

Industrial Production Methods:

  • Scale-Up: Industrial production involves optimizing reaction conditions to achieve high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions.

  • Purification: The product is purified using techniques such as recrystallization or column chromatography to remove impurities.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the fluoropyridine moiety.

  • Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like sodium azide (NaN3) and amines are used under basic conditions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Piperidine derivatives with reduced fluorine content.

  • Substitution Products: Derivatives with different substituents on the fluoropyridine ring.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of bioactive molecules for drug discovery. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism depends on the context of its application, but it generally involves binding to receptors or enzymes, leading to biological responses.

Comparison with Similar Compounds

  • Tert-butyl (6-fluoropyridin-3-yl)carbamate: Similar structure but with a carbamate group instead of a piperidine ring.

  • Tert-butyl 3- (6-fluoropyridin-2-yl)-3-hydroxyazetidine-1-carboxylate: Similar fluoropyridine moiety but with an azetidine ring.

Properties

IUPAC Name

tert-butyl 4-(6-fluoropyridin-3-yl)oxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O3/c1-15(2,3)21-14(19)18-8-6-11(7-9-18)20-12-4-5-13(16)17-10-12/h4-5,10-11H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYIHSSBWBMMFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CN=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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